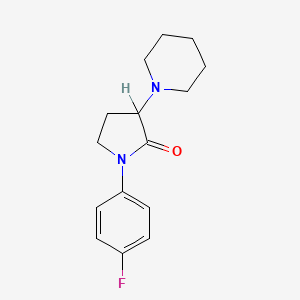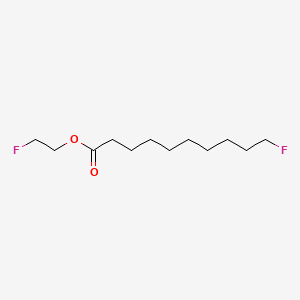
Decanoic acid, 10-fluoro-, 2-fluoroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoic acid, 10-fluoro-, 2-fluoroethyl ester is a chemical compound with the molecular formula C12H22F2O2. This compound is an ester derivative of decanoic acid, where both the decanoic acid and the esterifying alcohol are fluorinated. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 10-fluoro-, 2-fluoroethyl ester typically involves the esterification of 10-fluorodecanoic acid with 2-fluoroethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor containing the catalyst. The product is then separated and purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Decanoic acid, 10-fluoro-, 2-fluoroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 10-fluorodecanoic acid and 2-fluoroethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms in the molecule can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: 10-fluorodecanoic acid and 2-fluoroethanol.
Reduction: 10-fluorodecanol and 2-fluoroethanol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decanoic acid, 10-fluoro-, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of fluorinated compounds and their reactivity.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a component in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals, including surfactants and lubricants.
Wirkmechanismus
The mechanism of action of decanoic acid, 10-fluoro-, 2-fluoroethyl ester depends on its specific application. In biological systems, the fluorine atoms can influence the compound’s interaction with enzymes and receptors, potentially altering their activity. The ester bond can be hydrolyzed by esterases, releasing the active components, 10-fluorodecanoic acid and 2-fluoroethanol, which can then exert their effects on molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanoic acid, ethyl ester: Similar in structure but lacks fluorine atoms, resulting in different chemical and physical properties.
10-Fluorodecanoic acid: The acid form of the compound, without esterification.
2-Fluoroethyl acetate: An ester of acetic acid with 2-fluoroethanol, differing in the length of the carbon chain and the position of the fluorine atoms.
Uniqueness
The presence of fluorine atoms in both the acid and alcohol components of decanoic acid, 10-fluoro-, 2-fluoroethyl ester imparts unique properties such as increased lipophilicity and altered reactivity. These properties make it distinct from non-fluorinated analogs and useful in specialized applications where fluorination is desired.
Eigenschaften
CAS-Nummer |
591-74-2 |
|---|---|
Molekularformel |
C12H22F2O2 |
Molekulargewicht |
236.30 g/mol |
IUPAC-Name |
2-fluoroethyl 10-fluorodecanoate |
InChI |
InChI=1S/C12H22F2O2/c13-9-7-5-3-1-2-4-6-8-12(15)16-11-10-14/h1-11H2 |
InChI-Schlüssel |
ZUHZQTHCYZBUHF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCC(=O)OCCF)CCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


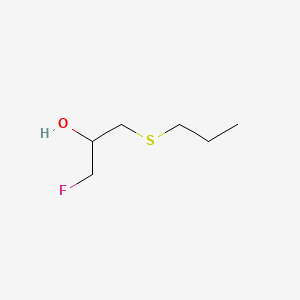
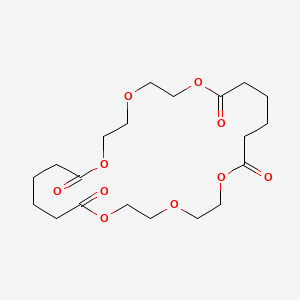
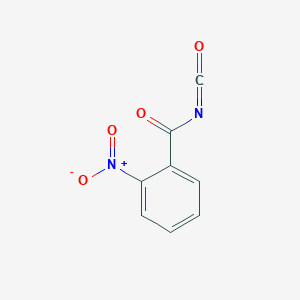
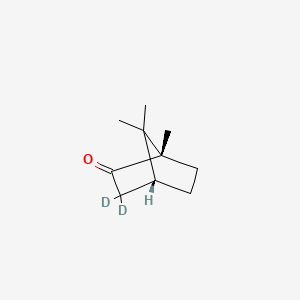
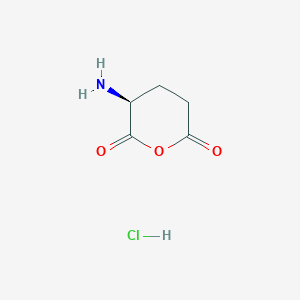


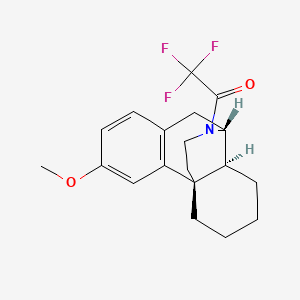
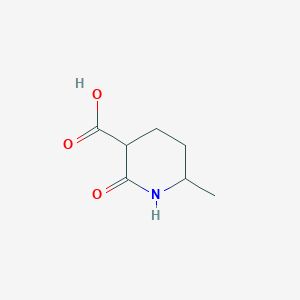

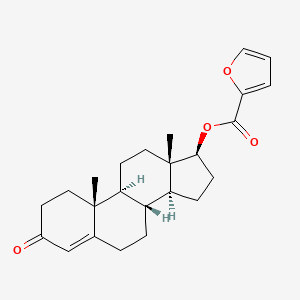
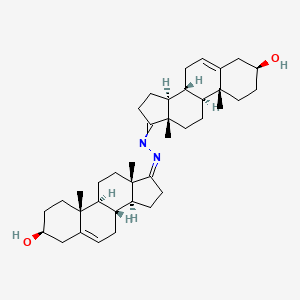
![N-[[(2R,3S,5R,6R)-6-[(1R,2S,3S,4R,6S)-4,6-diformamido-3-[(2S,3R,4S,5S,6R)-4-formamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-formamido-3-hydroxyoxan-2-yl]methyl]formamide](/img/structure/B13419326.png)
